Benzyl chlorooxalate

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzyl derivatives is a topic of interest in several papers. For instance, the reaction between TiCl4 and benzyl alcohol is used to synthesize titania nanoparticles, indicating that benzyl alcohol can act as a reagent in organometallic synthesis . Another paper describes the synthesis of 1-benzyl-4-chloromethylpiperidine, which could be considered a relative of benzyl chlorooxalate due to the presence of a benzyl group and a chloromethyl moiety . These examples suggest that benzyl chlorooxalate could potentially be synthesized through similar methods involving benzyl alcohol or benzyl halides as starting materials.

Molecular Structure Analysis

The molecular structure of benzyl chlorooxalate is not directly analyzed in the papers, but related compounds provide some context. For example, the crystal structure of cis-chloro(benzylacetoacetate)dipyridinepalladium(II) is discussed, which includes a benzyl group bonded to a metal center . This indicates that benzyl-containing compounds can form complex structures with metals, which could be relevant when considering the reactivity of benzyl chlorooxalate.

Chemical Reactions Analysis

The chemical reactivity of benzyl compounds is highlighted in several papers. The photochemical synthesis of 2-substituted benzo[b]furans involves a reaction between chlorophenol derivatives and terminal alkynes . This suggests that benzyl chlorooxalate might also undergo photochemical reactions due to the presence of a benzyl group and a reactive chlorooxalate moiety. Additionally, the synthesis of hexaarylbenzenes demonstrates the versatility of benzene derivatives in forming multi-substituted compounds , which could be relevant for the functionalization of benzyl chlorooxalate.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl derivatives are explored in several studies. For instance, the photophysical properties of benzo[a]phenoxazinium chlorides with chlorinated terminals are investigated, showing fluorescence emission and acid-base equilibrium behavior . This could imply that benzyl chlorooxalate may also exhibit interesting photophysical properties due to the presence of a benzyl group. The supramolecular structure of bis-(S-benzylthiuronium) chloranilate is characterized by hydrogen bonding and ordered patterns , suggesting that benzyl chlorooxalate might also participate in hydrogen bonding and form ordered structures.

Aplicaciones Científicas De Investigación

Benzyl Alcohol as a Local Anesthetic

Benzyl alcohol, a derivative of benzyl chlorooxalate, has been studied for its properties as a local anesthetic. It demonstrates significant anesthetic capabilities with relatively low toxicity, making it a potential alternative for surgical and medical applications. This is supported by laboratory and clinical studies showing its effectiveness in providing local anesthesia during surgical operations (Macht, 1918).

Benzyl Alcohol in Cosmetic Formulations

Benzyl alcohol is widely used in cosmetic formulations as a fragrance component, preservative, solvent, and viscosity-decreasing agent. Its safety profile has been extensively studied, indicating it can be used safely in concentrations up to 5% in cosmetic formulations. These properties stem from its metabolic pathway, transforming into benzoic acid, which is then excreted from the body (Nair, 2001).

Application in Organic Synthesis

Benzyl chloride, closely related to benzyl chlorooxalate, is used as a raw material in the synthesis of various quaternary ammonium compounds. Its impurities, which include benzaldehyde, benzyl alcohol, and toluene, are carefully analyzed to ensure the quality of compounds in industrial and pharmaceutical processes. This highlights the importance of benzyl chloride in organic chemistry, particularly in the synthesis of compounds with pharmaceutical applications (Prieto-Blanco et al., 2009).

Environmental and Ecotoxicological Studies

The environmental fate and ecotoxicological effects of benzyl chlorides, particularly o-Benzyl-p-chlorophenol, have been extensively studied. They are used as biocidal agents in disinfectants and have been evaluated for their impact on aquatic organisms. These studies are crucial for understanding the environmental implications of using these compounds in industrial applications (Davoren & Fogarty, 2004).

Photocleavage of Benzyl-Sulfur Bonds

The photocleavage mechanism of benzyl-sulfur bonds, using benzyl phenyl sulfide as a model, has been explored. This study contributes to the understanding of radical mechanisms in organic chemistry, particularly in reactions involving benzyl compounds (Fleming & Jensen, 1996).

Safety And Hazards

Benzyl chlorooxalate is considered hazardous. It causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and avoid breathing dust/fume/gas/mist/vapors/spray .

Propiedades

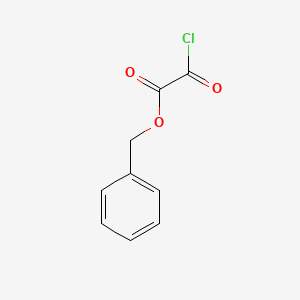

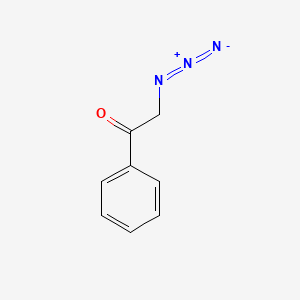

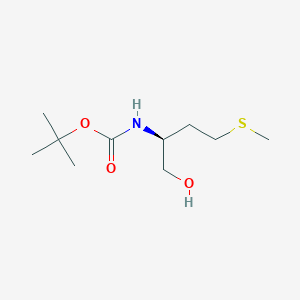

IUPAC Name |

benzyl 2-chloro-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZSRQSUXWJLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452133 | |

| Record name | benzyl chlorooxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl chlorooxalate | |

CAS RN |

35249-73-1 | |

| Record name | benzyl chlorooxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)